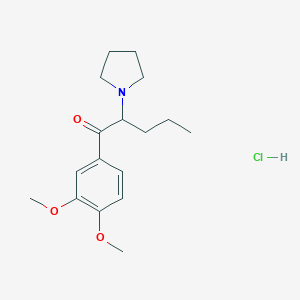

1-(3,4-Dimethoxyphenyl)-2-(1-pyrrolidinyl)-1-pentanone Hydrochloride

概要

説明

3’,4’-Dimethoxy-alpha-pyrrolidinopentiophenone hydrochloride is a synthetic stimulant drug belonging to the cathinone class. It is known for its psychoactive properties and has been sold online as a designer drug. The compound is a relatively weak inhibitor of serotonin reuptake and has little affinity for dopamine or noradrenaline transporters .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dimethoxy-alpha-pyrrolidinopentiophenone hydrochloride typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable amine, followed by cyclization and subsequent purification steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its classification as a designer drug. similar compounds are often produced using large-scale chemical reactors with stringent control over reaction conditions to ensure high yield and purity. The process involves multiple purification steps, including recrystallization and chromatography .

化学反応の分析

Types of Reactions

3’,4’-Dimethoxy-alpha-pyrrolidinopentiophenone hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound.

科学的研究の応用

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.

Biology: Studied for its effects on neurotransmitter systems and potential use in neuropharmacology.

Medicine: Investigated for its potential therapeutic applications, although its use is limited due to its psychoactive properties.

Industry: Used in forensic science for the detection of designer drugs in biological samples.

作用機序

The compound exerts its effects primarily by inhibiting the reuptake of serotonin, leading to increased levels of serotonin in the synaptic cleft. This results in enhanced serotonergic neurotransmission, which is associated with its psychoactive effects. The compound has little affinity for dopamine or noradrenaline transporters, making it less potent compared to other stimulants .

類似化合物との比較

3’,4’-Dimethoxy-alpha-pyrrolidinopentiophenone hydrochloride is similar to other synthetic cathinones such as methylenedioxypyrovalerone (MDPV) and alpha-pyrrolidinopentiophenone (alpha-PVP). it differs in its chemical structure by the presence of methoxy groups on the aromatic ring, which can influence its pharmacological properties. The compound is unique in its relatively weak inhibition of serotonin reuptake compared to other cathinones .

List of Similar Compounds

- Methylenedioxypyrovalerone (MDPV)

- Alpha-pyrrolidinopentiophenone (alpha-PVP)

- 4’-Methyl-alpha-pyrrolidinohexanophenone (4’-Me-PHP)

- 4’-Fluoro-alpha-pyrrolidinopentiophenone (4’-F-PVP)

生物活性

1-(3,4-Dimethoxyphenyl)-2-(1-pyrrolidinyl)-1-pentanone hydrochloride, commonly referred to as 3,4-dimethoxy-α-pyrrolidinopentiophenone hydrochloride or simply as a synthetic cathinone, is a compound that has garnered attention for its psychoactive properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C17H26ClNO3

- Molecular Weight : 327.846 g/mol

- CAS Number : 850351-99-4

The compound belongs to the cathinone class, which are derivatives of the natural stimulant cathinone found in the khat plant. Its structure includes a dimethoxyphenyl group and a pyrrolidine moiety, which are critical for its biological activity.

Research indicates that this compound exhibits stimulant properties primarily through its interaction with monoamine transporters. It is known to act as a weak inhibitor of serotonin reuptake and has limited affinity for dopamine and norepinephrine transporters compared to other synthetic cathinones such as MDPV and α-PVP .

Key Findings:

- Serotonin Reuptake Inhibition : The compound demonstrates a relatively weak inhibition of serotonin reuptake, suggesting it may have mood-altering effects without the pronounced serotonergic activity seen in other stimulants.

- Dopaminergic Activity : While it has some interaction with dopamine transporters, its effects are less potent than those of more widely studied stimulants .

Biological Activity

The biological activity of this compound has been explored through various studies, focusing on its psychoactive effects and potential therapeutic applications.

Psychoactive Effects

As a synthetic stimulant, it has been reported to produce effects similar to those of amphetamines. Users may experience increased energy, euphoria, and heightened alertness. However, the specific effects can vary significantly based on dosage and individual response.

Case Studies

- Clinical Observations : Reports from users indicate that the compound can lead to significant mood elevation and increased sociability. However, adverse effects such as anxiety, paranoia, and cardiovascular issues have also been documented .

- Comparative Studies : In comparative analyses with other synthetic cathinones, this compound was found to be less potent in stimulating locomotor activity in rodent models compared to MDPV and α-PVP .

Safety Profile

The safety profile of this compound is not well-established due to limited clinical data. However, like other synthetic cathinones, there are concerns regarding toxicity and potential for abuse. Its classification as a designer drug suggests that it may be associated with recreational use and related health risks.

Research Findings Summary Table

| Parameter | Details |

|---|---|

| Chemical Class | Synthetic Cathinone |

| Serotonin Reuptake Inhibition | Weak |

| Dopamine Affinity | Low |

| Common Effects | Euphoria, increased energy |

| Adverse Effects | Anxiety, paranoia, cardiovascular issues |

| Potential Therapeutic Use | Not well-defined; further research needed |

特性

IUPAC Name |

1-(3,4-dimethoxyphenyl)-2-pyrrolidin-1-ylpentan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3.ClH/c1-4-7-14(18-10-5-6-11-18)17(19)13-8-9-15(20-2)16(12-13)21-3;/h8-9,12,14H,4-7,10-11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYEHRQWDZMXNMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C1=CC(=C(C=C1)OC)OC)N2CCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017337 | |

| Record name | 3',4'-Dimethoxy-alpha-pyrrolidinopentiophenone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850351-99-4 | |

| Record name | 3',4'-Dimethoxy-alpha-pyrrolidinopentiophenone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850351994 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3',4'-Dimethoxy-alpha-pyrrolidinopentiophenone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',4'-DIMETHOXY-.ALPHA.-PYRROLIDINOPENTIOPHENONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HM9ZC9JCD4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。